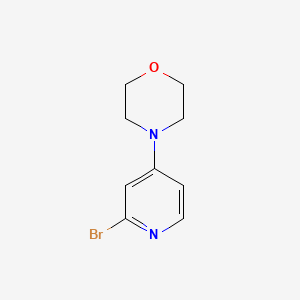

4-(2-Bromopyridin-4-yl)morpholine

Beschreibung

Significance of Pyridine-Morpholine Hybrid Scaffolds in Medicinal Chemistry and Organic Synthesis

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. chemenu.combldpharm.com Its presence can improve aqueous solubility, a critical factor for drug absorption and distribution. researchgate.net Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. bldpharm.com The saturated nature of the morpholine ring also provides three-dimensional character to a molecule, which can be crucial for optimal binding to protein active sites. chemenu.com This heterocycle is found in a number of approved drugs, highlighting its importance in the pharmaceutical industry. chemenu.com

Overview of Related Heterocyclic Compounds in Research

The exploration of heterocyclic compounds is a major focus of modern drug discovery. Besides pyridine (B92270) and morpholine, other nitrogen- and oxygen-containing ring systems are of significant interest.

Pyrrolidines and piperidines are saturated nitrogen-containing heterocycles that are fundamental building blocks in drug discovery. guidechem.com The five-membered pyrrolidine (B122466) ring and the six-membered piperidine (B6355638) ring offer distinct conformational flexibilities and substitution patterns. ontosight.aibldpharm.com Their presence in a molecule can significantly influence its lipophilicity, basicity, and ability to interact with biological targets. Numerous drugs containing these scaffolds are used to treat a wide range of conditions, demonstrating their broad therapeutic relevance. guidechem.com

| Heterocycle | Ring Size | Key Features in Drug Discovery |

| Pyrrolidine | 5-membered | Saturated, allows for stereochemical diversity, influences polarity. ontosight.ai |

| Piperidine | 6-membered | Saturated, conformationally flexible, common in alkaloids and synthetic drugs. guidechem.com |

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Depending on the relative positions of the heteroatoms, different isomers exist, such as 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine (morpholine is a tetrahydro-1,4-oxazine). These scaffolds are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the oxazine (B8389632) ring can impart favorable physicochemical properties to a molecule, making it a valuable structural motif in the design of new therapeutic agents.

Benzimidazole (B57391) and Imidazole (B134444) Hybrids

While direct studies detailing the use of 4-(2-Bromopyridin-4-yl)morpholine in the synthesis of benzimidazole and imidazole hybrids are not extensively reported in the current literature, the structural motifs of these target molecules and the reactivity of analogous bromo-substituted precursors provide a strong basis for its potential application in this area. The synthesis of benzimidazole and imidazole scaffolds often involves the formation of new carbon-carbon and carbon-nitrogen bonds, frequently achieved through palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net

For instance, the synthesis of 2,5(6)-substituted benzimidazole derivatives has been successfully accomplished using 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole as a key intermediate. nih.gov This bromo-substituted benzimidazole undergoes Suzuki-Miyaura and Buchwald-Hartwig amination reactions to introduce various substituents. nih.gov Given that this compound possesses a reactive 2-bromopyridine (B144113) unit, it is a prime candidate for similar palladium-catalyzed cross-coupling reactions. It could theoretically be coupled with a suitable aminophenylboronic acid derivative or an aminophenyl-containing compound to construct a pyridine-benzimidazole hybrid.

Similarly, the synthesis of imidazole derivatives can be achieved through various modern synthetic methodologies, including multi-component reactions and transition-metal-catalyzed cyclizations. rsc.orgbeilstein-journals.org The bromo-substituent on this compound can serve as a handle for introducing the pyridine-morpholine moiety onto a pre-formed imidazole ring or for participating in a one-pot reaction to construct the imidazole ring itself.

The following table outlines a generalized synthetic approach for benzimidazole derivatives using a bromo-substituted precursor, which could be adapted for this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Bromo-substituted precursor, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Aryl-substituted derivative | Coupling with a boronic acid-functionalized benzimidazole or imidazole. |

| Buchwald-Hartwig Amination | Bromo-substituted precursor, Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | Amino-substituted derivative | Reaction with an amino-functionalized benzimidazole or imidazole. |

| Condensation Reaction | o-Phenylenediamine derivative, Aldehyde/Carboxylic acid | Acid or Oxidant | Benzimidazole core | The aldehyde or carboxylic acid could be a derivative of the pyridine-morpholine scaffold. |

This table presents generalized reaction conditions and potential applications based on established synthetic methodologies for analogous compounds.

Research Gaps and Future Directions for this compound Studies

The primary research gap concerning this compound is the lack of published studies that explicitly utilize this compound as a starting material for the synthesis of complex heterocyclic systems like benzimidazole and imidazole hybrids. While its potential is evident from the reactivity of analogous compounds, dedicated research is needed to explore and optimize its use in such synthetic transformations.

Future research should focus on the following areas:

Exploration of Cross-Coupling Reactions: Systematic studies on the reactivity of this compound in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) would be highly valuable. This would establish a robust synthetic toolbox for incorporating the 4-morpholinopyridin-2-yl moiety into a wide range of molecules.

Synthesis of Novel Heterocyclic Hybrids: A focused effort to synthesize novel benzimidazole and imidazole hybrids incorporating the this compound scaffold is a logical next step. These new chemical entities could then be screened for various biological activities, given the pharmacological importance of both the pyridine-morpholine and the benzimidazole/imidazole motifs. jsynthchem.comnih.gov

Development of One-Pot Synthetic Methodologies: Investigating the possibility of using this compound in multi-component or tandem reactions to construct complex heterocyclic systems in a more efficient and atom-economical manner would represent a significant advancement.

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound, a substituted pyridinylmorpholine, can be approached through two primary strategic disconnections. The first involves the direct attachment of a pre-existing morpholine ring to a pyridine scaffold. The second, more versatile for creating diverse analogues, involves the construction of the morpholine ring onto a functionalized pyridine precursor. This article explores these synthetic methodologies in detail, focusing on the core chemical transformations that enable the formation of this compound and its structural relatives.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(2-bromopyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRVQCRLFOBEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671722 | |

| Record name | 4-(2-Bromopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049023-41-7 | |

| Record name | 4-(2-Bromopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromopyridin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 2 Bromopyridin 4 Yl Morpholine

Reactions at the Morpholine (B109124) Nitrogen Atom

Alkylation and Acylation Reactions

The morpholine nitrogen in 4-(2-bromopyridin-4-yl)morpholine, although connected to an aromatic system, can undergo N-alkylation. This reaction typically involves treating the compound with an alkyl halide or sulfonate in the presence of a base. beilstein-journals.orgacsgcipr.org The choice of base and solvent can be critical to prevent side reactions, such as reaction at the pyridine (B92270) nitrogen or substitution of the bromine atom. For instance, using a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) can favor the desired N-alkylation of the morpholine. beilstein-journals.org Catalytic methods using alcohols as alkylating agents in the presence of metal catalysts like CuO–NiO/γ–Al2O3 have also been developed for the N-alkylation of morpholine, representing a greener alternative. researchgate.netresearchgate.net

Similarly, N-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. dicp.ac.cnnih.gov These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. N-acylation is a valuable transformation as it can modulate the electronic properties of the molecule and serve as a protecting group or a precursor for further functionalization. rsc.org The reactivity in these reactions is influenced by the steric and electronic nature of the alkylating or acylating agent.

| Transformation | Typical Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 4-(2-Bromopyridin-4-yl)-4-alkylmorpholin-4-ium halide |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., CH₂Cl₂) | (4-(2-Bromopyridin-4-yl)morpholino)(acyl)methanone |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Acid catalyst (e.g., Acetic Acid), Solvent (e.g., DCE) | N-Substituted this compound |

Formation of Salts and Co-crystals

The presence of two nitrogen atoms (one on the pyridine ring, one in the morpholine ring) and an oxygen atom makes this compound an excellent candidate for forming multi-component crystalline solids, such as salts and co-crystals. bgu.ac.ilnih.gov Co-crystals are crystalline structures where two or more neutral molecules are held together by non-covalent interactions, primarily hydrogen bonding. nih.govrsc.org

The pyridine nitrogen is a well-established hydrogen bond acceptor, readily forming robust heterosynthons with hydrogen bond donors like carboxylic acids (COOH···Npyridine). acs.orgrsc.orgnsf.govmdpi.com A Cambridge Structural Database study highlighted that the carboxylic acid···pyridine heterosynthon occurs with high frequency, indicating its reliability in crystal engineering. acs.org The morpholine nitrogen and oxygen can also participate in hydrogen bonding. The formation of a salt versus a co-crystal can often be predicted using the ΔpKa rule: a ΔpKa (pKa of the protonated base - pKa of the acid) greater than 3 typically results in salt formation, while a ΔpKa less than 0 generally leads to a co-crystal. rsc.org

By selecting appropriate co-formers, typically pharmaceutically acceptable carboxylic acids, phenols, or amides, the physicochemical properties of this compound, such as solubility and stability, could potentially be tuned without altering the covalent structure of the molecule. bgu.ac.il

| Potential Co-former | Functional Group | pKa | Expected Primary Interaction Site |

|---|---|---|---|

| Benzoic Acid | Carboxylic Acid | 4.20 | Pyridine Nitrogen |

| Succinic Acid | Carboxylic Acid | 4.21, 5.64 | Pyridine Nitrogen |

| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol | 4.58, 9.46 | Pyridine Nitrogen |

| Isonicotinamide | Amide, Pyridine | 3.61 | Morpholine Oxygen/Nitrogen (as donor) |

| Saccharin | Imide | 1.60 | Pyridine Nitrogen |

Mechanistic Investigations of Key Reactions

Proposed Reaction Pathways and Intermediates

A key reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate. researchgate.netstackexchange.com The generally accepted mechanism proceeds via a two-step addition-elimination pathway. quimicaorganica.orglibretexts.org

Addition Step: A nucleophile attacks the C2 carbon, which is electronically deficient, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative pyridine nitrogen atom, which is a key factor in lowering the activation energy of this step. stackexchange.com

Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group.

The rate-determining step can be either the formation of the Meisenheimer complex or the subsequent elimination of the leaving group, depending on the nucleophile, leaving group, and solvent. nih.govsci-hub.sersc.org For good leaving groups like bromide and strong nucleophiles, the first step (addition) is often rate-determining. sci-hub.se Computational studies on related systems, such as the reaction of phenacyl bromides with pyridines, have been used to detail the reaction pathway and the structures of intermediates and transition states. researchgate.net

Deuterium Labeling Experiments

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). youtube.comwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org

In the context of this compound, deuterium labeling could be used to investigate the mechanism of SNAr reactions. For instance, if a reaction mechanism involves a rate-determining deprotonation step at a specific position, replacing a hydrogen atom at that position with deuterium would lead to a significant primary KIE (typically kH/kD > 2), as the C-D bond is stronger and harder to break than a C-H bond. youtube.com

While primary KIEs are less common in standard SNAr reactions of this type, secondary KIEs can provide valuable information. For example, if the hybridization of a carbon atom changes in the rate-determining step, replacing adjacent hydrogens with deuterium can result in a secondary KIE (kH/kD ≠ 1). researchgate.net In an SNAr reaction, the C2 carbon changes from sp2 to sp3 hybridization in the rate-determining addition step. Placing deuterium at a nearby position, such as on the morpholine ring carbons adjacent to the nitrogen, could reveal subtle details about the transition state structure. Experimental KIEs for gas-phase SN2 and E2 reactions have been compared with computational results to refine mechanistic understanding. nih.gov

Derivatization Strategies for Expanding Chemical Space

Modifications of the Morpholine Ring

The morpholine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. acs.orge3s-conferences.org Modifying the morpholine ring of this compound offers a strategy to expand the chemical space and explore structure-activity relationships (SAR). e3s-conferences.org

Several strategies exist for modifying the morpholine ring:

Substitution on Carbon Atoms: C-functionalized morpholines can be synthesized through various methods. researchgate.netorganic-chemistry.org One approach involves starting with substituted 1,2-amino alcohols to construct the morpholine ring. nih.gov Another strategy is the deprotonation of a C-H bond adjacent to the oxygen or nitrogen using a strong base, followed by quenching with an electrophile, although this can be challenging and may lead to ring-opening. More modern approaches use photocatalysis to achieve diastereoselective annulation for the synthesis of substituted morpholines. nih.gov

Ring-Opening Reactions: The morpholine ring can be opened under certain conditions. For example, N-aryl morpholines can undergo ring-opening reactions when treated with specific reagents. researchgate.net Lewis acid-catalyzed ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, is a known route to substituted morpholines and demonstrates the principle of ring formation via a ring-opened intermediate. nih.gov Ring-opening polymerization of N-acyl morpholin-2-ones also highlights the reactivity of the morpholine scaffold. nih.gov

Ring Expansion/Contraction: While less common, reactions that lead to ring expansion (e.g., to a 1,4-oxazepane) or contraction are also conceivable, often proceeding through complex rearrangements initiated by radical or cationic intermediates. organic-chemistry.org The ring-opening annulation of aziridines is a testament to how strained rings can be used to build more complex heterocyclic systems. rsc.org

These derivatization strategies allow for the introduction of new functional groups and stereocenters, significantly increasing the molecular diversity and potential biological applications of the this compound scaffold.

Functionalization of the Pyridine Ring

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C2 position of the pyridine ring. This site serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. These transformations are fundamental in medicinal chemistry for the synthesis of complex molecules and libraries of compounds for drug discovery. Key functionalization methods include the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Heck reactions are widely employed for the derivatization of 2-bromopyridines. researchgate.netnrochemistry.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org The electron-deficient nature of the pyridine ring influences its reactivity in these transformations. For instance, in Suzuki-Miyaura couplings, a variety of aryl and heteroaryl boronic acids can be coupled with 2-bromopyridines to form biaryl structures. researchgate.netnih.gov Similarly, the Sonogashira reaction allows for the introduction of terminal alkynes, yielding 2-alkynylpyridine derivatives which are valuable intermediates for further synthesis. scirp.orgsemanticscholar.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a diverse range of secondary and tertiary aminopyridines from 2-bromopyridines. acs.orgnih.gov This reaction is noted for its high functional group tolerance. Other significant C-C bond-forming reactions include the Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc compounds. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtandfonline.com The Heck reaction provides a route to introduce alkenyl groups through coupling with alkenes. organic-chemistry.orgwikipedia.org These methodologies collectively offer a robust toolkit for the selective functionalization of the pyridine core in this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine (B1218219) Ligand | K₂CO₃, KF | Dioxane, aq. Isopropanol | 2-Aryl/Heteroaryl Pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(CF₃COO)₂ or Pd(PPh₃)₄ / PPh₃, CuI | Et₃N | DMF, THF | 2-Alkynyl Pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / dppp or BINAP | NaOt-Bu | Toluene | 2-Amino Pyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | - | DMF, Xylene | 2-Substituted Pyridine |

| Negishi Coupling | Organozinc (R-ZnBr) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | - | THF | 2-Substituted Pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂ / Phosphine or NHC Ligand | Et₃N, K₂CO₃ | Acetonitrile, DMF/H₂O | 2-Alkenyl Pyridine |

Introduction of Additional Heterocyclic Moieties

The functionalization strategies for this compound extend to the direct introduction of additional heterocyclic rings, creating complex molecules with potential applications in materials science and medicinal chemistry. The same palladium-catalyzed cross-coupling reactions used for general functionalization are instrumental in forging bonds between the pyridine core and other heterocyclic systems.

The Suzuki-Miyaura coupling is a prominent method for synthesizing bipyridines and other heteroaryl-aryl structures. mdpi.com By selecting a coupling partner that is a heterocyclic boronic acid or boronate ester (e.g., pyridine-boronic acid, furan-3-boronic acid), a new heterocyclic moiety can be directly attached at the C2 position. nih.govillinois.edu The Negishi and Stille couplings are also highly effective for creating bi-heterocyclic systems. For example, the Negishi coupling of a 2-pyridylzinc reagent with a 2-bromopyridine (B144113) derivative yields a 2,2'-bipyridine, a foundational ligand in coordination chemistry. organic-chemistry.orgwikipedia.org Similarly, Stille couplings between stannylated pyridines and 2-bromopyridines are used to construct bipyridine and terpyridine structures. tandfonline.comclockss.org

Furthermore, a multi-step approach can be employed. First, a Sonogashira coupling can introduce an alkyne, which then serves as a reactive handle for cycloaddition reactions, such as the "click" reaction with an azide to form a 1,2,3-triazole ring. nih.gov Alternatively, the bromine can be substituted with an amino group via the Buchwald-Hartwig amination. The resulting 2-aminopyridine derivative is a key precursor for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines through condensation with α-haloketones or other reagents. organic-chemistry.orgnanobioletters.com These methods allow for the systematic construction of molecules containing multiple, distinct heterocyclic units, starting from the this compound scaffold.

| Reaction Type | Reagent/Intermediate | Catalyst System | Resulting Heterocycle |

|---|---|---|---|

| Suzuki Coupling | Pyridylboronic acid | Pd₂(dba)₃ / Phosphite Ligand | Bipyridine |

| Negishi Coupling | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Bipyridine |

| Stille Coupling | 2-Tributylstannylpyridine | Pd(PPh₃)₄ | Bipyridine |

| Sonogashira Coupling + Click Chemistry | Terminal Alkyne, then Organic Azide | Pd/CuI, then Cu(I) catalyst | Pyridyl-Triazole |

| Buchwald-Hartwig + Cyclocondensation | Amine, then α-Haloketone | Pd(OAc)₂ / dppp | Imidazo[1,2-a]pyridine |

Computational Chemistry and Modeling of 4 2 Bromopyridin 4 Yl Morpholine

Quantum Mechanical Investigations (DFT Studies)

Density Functional Theory (DFT) has been a important tool in understanding the fundamental characteristics of 4-(2-Bromopyridin-4-yl)morpholine. These computational studies provide a detailed picture of the molecule's electronic distribution and its implications for chemical reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in predicting the electronic structure and, by extension, the reactivity of this compound. The distribution of electron density, which is a key determinant of a molecule's behavior, can be mapped to identify regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species, including potential biological targets. The presence of the bromine atom and the morpholine (B109124) ring on the pyridine (B92270) core significantly influences the electronic landscape of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. researchgate.net

Global Reactivity Descriptors

To quantify the chemical reactivity of this compound, several global reactivity descriptors are calculated from the HOMO and LUMO energies using Koopman's theorem. researchgate.net These descriptors provide a comprehensive understanding of the molecule's stability and reactivity. researchgate.net Key descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are essential for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.net

Table 1: Global Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Global Hardness (η) | Resistance to deformation or change in electron distribution. | Higher hardness indicates lower reactivity. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the nature of chemical bonds. |

| Chemical Potential (μ) | The negative of electronegativity, representing the escaping tendency of electrons. | Determines the direction of electron flow in a reaction. |

| Electrophilicity Index (ω) | A measure of the propensity of a species to accept electrons. | High values indicate a good electrophile. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. amazonaws.com

Ligand-Receptor Interactions with Biological Targets

Molecular docking simulations have been utilized to explore the interactions between this compound and various biological targets. These studies can reveal specific binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in studies of similar heterocyclic compounds, docking has been used to predict interactions with protein kinases, which are important targets in cancer therapy. nih.govnih.gov The insights gained from these simulations can guide the design of more potent and selective inhibitors. nih.gov

Binding Affinity Predictions

A critical outcome of molecular docking studies is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. amazonaws.com These predictions are valuable for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships within a series of molecules. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a detailed view of the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the dynamic behavior of a ligand as it interacts with a target protein, providing a level of detail that is often unattainable through static experimental methods alone. researchgate.net

The stability of the complex formed between a ligand and its protein target is fundamental to its therapeutic efficacy. MD simulations are employed to predict and analyze this stability. researchgate.net By simulating the protein-ligand system in a virtualized physiological environment, typically for nanoseconds to microseconds, researchers can monitor key metrics that describe the system's stability.

A ligand's specific orientation and conformation within a protein's binding site—its binding mode—dictates its inhibitory or activating effect. MD simulations provide a dynamic view of these binding modes, revealing how the ligand settles into its most energetically favorable conformation. researchgate.net The simulations can track the formation and breaking of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between this compound and the amino acid residues of a target protein.

This detailed analysis can confirm initial hypotheses from molecular docking studies and often reveals alternative or transient binding poses that may be functionally important. By understanding the key interactions that stabilize the complex, medicinal chemists can devise strategies to modify the ligand's structure to enhance binding affinity and selectivity. For instance, if a simulation shows a transient hydrogen bond between the morpholine oxygen and a specific residue, chemists might alter the scaffold to strengthen or prolong that interaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are systematic approaches used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. researchgate.net These analyses are crucial for optimizing lead compounds into viable drug candidates.

For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine how modifications to its core structure affect its activity. The morpholine ring is a "privileged pharmacophore" often incorporated into drug candidates to improve physicochemical properties like solubility and to enhance metabolic stability. researchgate.net The bromopyridine moiety provides a scaffold that can be systematically modified. For example, changing the position of the bromine atom or replacing it with other substituents would reveal which structural features are essential for biological activity.

QSAR analysis takes this a step further by creating a mathematical model that correlates variations in chemical structure with changes in biological activity. swissadme.ch In a typical QSAR study, a set of related compounds, including this compound, would be analyzed. acrospharma.co.kr For each compound, a series of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that quantitatively describes the relationship between these descriptors and the observed biological activity. acrospharma.co.kr A well-validated QSAR model can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. swissadme.ch

Prediction of Physicochemical and Pharmacokinetic Properties

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. Various computational models are used to estimate these key parameters for compounds like this compound.

Aqueous solubility is a critical factor for drug absorption, as a compound must dissolve in bodily fluids to be absorbed into the bloodstream. Lipophilicity, the affinity of a compound for fatty or non-polar environments, influences its ability to cross cell membranes and its distribution throughout the body. researchgate.net These two properties are often in opposition and must be carefully balanced. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. swissadme.ch In silico tools can provide reliable predictions for these properties.

Table 1: Predicted Solubility and Lipophilicity of this compound This data was generated using the SwissADME prediction tool and has not been experimentally confirmed.

| Property | Predicted Value | Interpretation |

| Log S (ESOL) | -2.69 | Soluble |

| Log Po/w (iLOGP) | 1.89 | Optimal Lipophilicity |

| Log Po/w (XLOGP3) | 1.63 | Optimal Lipophilicity |

| Consensus Log Po/w | 1.76 | Optimal Lipophilicity |

Oral bioavailability is the fraction of an administered drug that reaches systemic circulation. It is heavily influenced by gastrointestinal (GI) absorption and first-pass metabolism. Membrane permeability is a key component of absorption. Computational models like the BOILED-Egg model provide a quick assessment of a compound's potential for passive GI absorption and its ability to penetrate the blood-brain barrier (BBB) based on its lipophilicity (WLOGP) and polarity (TPSA).

Table 2: Predicted Pharmacokinetic Properties of this compound This data was generated using the SwissADME prediction tool and has not been experimentally confirmed.

| Property | Predicted Value/Result | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed from cells. |

| Bioavailability Score | 0.55 | Good probability of having favorable oral bioavailability. researchgate.net |

These predictions suggest that this compound possesses a promising profile for a potential orally administered drug, with high predicted absorption and good bioavailability.

Applications of 4 2 Bromopyridin 4 Yl Morpholine in Advanced Materials and Catalysis Research

Ligand Design in Transition Metal Catalysis

There is no available research data to suggest that 4-(2-Bromopyridin-4-yl)morpholine has been specifically investigated as a ligand in transition metal catalysis.

Palladium-Catalyzed Reactions

No studies were found that describe the use of this compound as a ligand in palladium-catalyzed reactions.

Gold-Catalyzed Transformations

There is no documented use of this compound as a ligand in gold-catalyzed transformations in the accessible scientific literature.

Applications in Material Science

The potential of this compound as a building block for polymers or functional materials has not been reported in any scientific journals or patents. While the individual components might suggest potential, no concrete research has been published to validate such applications.

Use as Intermediates in the Synthesis of Complex Molecules

While the structure of this compound suggests its potential as a synthetic intermediate, no specific examples of its use in the synthesis of more complex molecules are available in the public domain.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Biological Activities

Despite a comprehensive search for scientific literature, there is a significant lack of published research specifically investigating the medicinal chemistry and pharmacological properties of the chemical compound This compound . While the compound is commercially available as a chemical reagent, detailed studies on its anticancer and antimicrobial activities, as outlined in the requested article structure, are not present in the public domain.

General research into related chemical structures, such as morpholine (B109124) and bromopyridine derivatives, indicates that these classes of compounds are of interest in medicinal chemistry. For instance, various morpholine-containing molecules have been explored for their potential as anticancer agents, with some demonstrating mechanisms that involve the inhibition of key cellular signaling pathways, such as the mTOR pathway. Similarly, other brominated heterocyclic compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for their antimicrobial properties.

However, without specific in vitro cytotoxicity assays, mechanistic studies, or antimicrobial screening data for this compound and its direct derivatives, it is not possible to provide a scientifically accurate and detailed analysis as requested. The creation of data tables and in-depth discussion on its biological effects would be purely speculative and would not meet the standards of a professional and authoritative article.

Therefore, while the structural components of this compound suggest that it could be a candidate for such investigations, the scientific community has not yet published findings on its specific biological profile.

Medicinal Chemistry and Pharmacological Investigations of 4 2 Bromopyridin 4 Yl Morpholine and Its Derivatives

Antimicrobial Activity Studies

Antiviral Activity

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, with the morpholine (B109124) nucleus being a recurrent feature in many promising candidates. researchgate.netacs.org Research has shown that derivatives incorporating a morpholine ring can exhibit significant antiviral properties against a range of viruses.

One area of investigation has been against plant viruses, such as the Tobacco Mosaic Virus (TMV). A series of chalcone (B49325) derivatives containing a morpholine-thiadiazole moiety were designed and synthesized, with some compounds demonstrating good antiviral activity against TMV. nih.gov In particular, compound S14 from this series exhibited curative and protective EC₅₀ values of 91.8 µg/mL and 130.6 µg/mL, respectively, which were superior to the antiviral agent ningnanmycin. nih.gov The mechanism of action for S14 is believed to involve strong binding to the TMV coat protein. nih.gov

In the context of human viral pathogens, novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Several of these compounds effectively inhibited the cytopathic effects induced by the viruses and reduced viral progeny yields, with some showing antiviral activities comparable or superior to ribavirin. mdpi.com Further studies indicated that these compounds target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. mdpi.com

Additionally, N-(morpholine-4-carbonyloxy) amidine compounds have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication. nih.gov The most potent of these, N′-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), suppressed HCV replication with a 50% effective concentration ranging from 0.36 to 4.81 μM. nih.gov Structure-activity relationship (SAR) analyses revealed that the N-(morpholine-4-carbonyloxy) amidine moiety is a critical structural element for this antiviral activity. nih.gov

Table 1: Antiviral Activity of Selected Morpholine and Pyridine (B92270) Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

|---|---|---|---|

| Chalcone derivatives containing morpholine-thiadiazole (e.g., S14) | Tobacco Mosaic Virus (TMV) | Curative EC₅₀: 91.8 µg/mL, Protective EC₅₀: 130.6 µg/mL | nih.gov |

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Significant inhibition of virus-induced cytopathic effects | mdpi.com |

| N-(morpholine-4-carbonyloxy) amidine derivatives (e.g., MCNA) | Hepatitis C Virus (HCV) | EC₅₀: 0.36 - 4.81 μM | nih.gov |

Inhibition of Bacterial Virulence Mechanisms

The rise of antimicrobial resistance necessitates the development of new strategies to combat bacterial infections, including the inhibition of bacterial virulence mechanisms. While the intrinsic antibacterial activity of some morpholine-containing compounds has been explored, their potential to act as virulence inhibitors is an emerging area of research. nih.govnih.gov

A series of new morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These compounds were tested for their ability to enhance the activity of oxacillin (B1211168) against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Two compounds with non-condensed aromatic rings significantly reduced the minimum inhibitory concentrations (MICs) of oxacillin in an MRSA strain. nih.gov Molecular modeling suggests that these compounds may exert their effect by interacting with the allosteric site of PBP2a, a key protein in β-lactam resistance. nih.gov Furthermore, some of these compounds were found to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has also been a focus of antibacterial research. bohrium.comresearchgate.net In one study, a compound featuring a bromine substituent demonstrated antibacterial activity, while related compounds lacking bromine or with different substitutions were inactive. bohrium.com This suggests that halogen bonding may play a role in the antibacterial effect of this class of compounds. bohrium.com The presence of an N-benzyl substituent also appeared to be important for the antimicrobial activity. bohrium.com

Table 2: Antibacterial and Adjuvant Activity of Selected Morpholine and Pyridine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Mechanism/Activity | Reference |

|---|---|---|---|

| Morpholine-containing 5-arylideneimidazolones | MRSA, K. aerogenes | PBP2a interaction, AcrAB-TolC efflux pump inhibition | nih.gov |

| 2-Amino-3-cyanopyridine with bromine substituent | E. coli, B. subtilis | Antibacterial activity, likely involving halogen bonding | bohrium.com |

Neurological and Central Nervous System Applications

The structural features of 4-(2-Bromopyridin-4-yl)morpholine make it an interesting scaffold for the development of agents targeting the central nervous system (CNS). The pyridine ring is a common motif in many CNS-active drugs, and its ability to act as a hydrogen bond acceptor can enhance binding affinity and selectivity for various receptors. jchemrev.com

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the CNS and are targets for the treatment of various neurological disorders. mdpi.com A key component of the pharmacophore for many nicotinic agonists is a hydrogen bond acceptor, a role that the pyridine nitrogen can fulfill. nih.gov

Research into novel nAChR modulators has explored various scaffolds containing a pyridine ring. For instance, a class of α7 nAChR modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold has been designed and synthesized. nih.gov Compounds from this series were identified as potent and selective modulators of the α7 nAChR with good oral bioavailability. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.govmdpi.com They are considered important targets for the treatment of a variety of CNS disorders, including anxiety, depression, and schizophrenia. nih.govmdpi.com

The mGluRs are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. nih.gov The development of selective ligands for these receptors has been a major focus of medicinal chemistry. While orthosteric ligands bind to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, offering the potential for greater subtype selectivity. nih.govnih.gov A significant breakthrough in this area was the discovery of highly selective allosteric antagonists of mGluR5, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.gov The development of positive allosteric modulators (PAMs) for various mGluR subtypes is also an active area of research. mdpi.comresearchgate.net

The search for new antidepressant medications has led to the exploration of various heterocyclic compounds, including those containing a morpholine ring. researchgate.netmdpi.com A study on 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide (compound L-17) showed that it possesses potential antidepressant activity. mdpi.com This compound was synthesized by the cyclocondensation of α-bromoacetophenone with morpholine-4-carbothionic acid hydrazide. mdpi.com

Other nitrogen-containing heterocyclic moieties have also shown promise as antidepressants. nih.govresearchgate.net The pyridine ring, in particular, is a scaffold found in compounds with potential antidepressant action, acting through various mechanisms such as selective serotonin (B10506) reuptake inhibition (SSRI). jchemrev.com The development of novel pyridine derivatives continues to be an area of interest for new antidepressant agents. jchemrev.com

Anti-inflammatory and Analgesic Properties

The development of new anti-inflammatory and analgesic drugs is a critical area of pharmaceutical research. Pyridine derivatives have been investigated for their potential in this field. nih.govnih.govresearchgate.net

A series of 2,4,6-trisubstituted pyrimidines, which are structurally related to pyridines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Among the synthesized compounds, 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine was found to have potent anti-inflammatory and analgesic effects, comparable to the standard drug ibuprofen. nih.gov This highlights the potential of the bromophenyl-pyrimidine scaffold in developing new anti-inflammatory agents.

Furthermore, hybrids of bromopyrrole alkaloids with aroyl hydrazone features have been synthesized and shown to possess good anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net This suggests that the incorporation of a bromine atom on an aromatic or heteroaromatic ring can contribute to anti-inflammatory effects.

In another study, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives were evaluated for their anti-inflammatory and analgesic properties, with some compounds showing activity comparable to diclofenac (B195802) potassium. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridine and Bromo-substituted Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Reference |

|---|---|---|---|

| 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Potent anti-inflammatory and analgesic | in vivo models | nih.gov |

| Hybrids of bromopyrrole alkaloids with aroyl hydrazones | Good anti-inflammatory activity | Carrageenan-induced rat paw edema | researchgate.net |

| Pyridinedicarbonitrile and benzopyranopyridine derivatives | Anti-inflammatory and analgesic activity | Compared to diclofenac potassium | nih.gov |

Other Biological Activities

While research on the specific compound this compound is limited in the public domain, the biological activities of the broader family of morpholine derivatives have been more extensively studied. These investigations provide a foundation for understanding the potential therapeutic applications of this class of compounds.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, the development of compounds with antioxidant properties is a significant area of pharmaceutical research.

Derivatives of morpholine have been investigated for their potential to act as antioxidants. For instance, a series of morpholine Mannich base derivatives demonstrated significant radical scavenging properties in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.net In another study, certain aromatic morpholine derivatives were found to protect hepatic microsomal membranes from lipid peroxidation. nih.gov The proposed mechanism for the antioxidant effect in some morpholine derivatives involves the abstraction of a hemiketalic hydroxyl group on the morpholine ring, which is then stabilized by resonance with an adjacent aromatic system. researchgate.net These findings suggest that the morpholine scaffold can be a valuable component in the design of new antioxidant agents.

Table 1: Antioxidant Activity of Selected Morpholine Derivatives

| Compound | Assay | Activity |

|---|---|---|

| Morpholine Mannich Base Derivatives | DPPH Radical Scavenging | Significant scavenging property |

| Morpholine Mannich Base Derivatives | ABTS Radical Scavenging | Significant scavenging property |

This table presents a summary of antioxidant activities for classes of morpholine derivatives, as specific data for this compound is not available.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is an ongoing need for new antiepileptic drugs with improved efficacy and fewer side effects. The morpholine nucleus is a feature in the chemical structures of some compounds investigated for anticonvulsant properties. nih.gove3s-conferences.org

For example, a study of new hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, linked to a morpholine fragment, identified derivatives with notable anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov Specifically, compounds with a propylene (B89431) linker to the morpholine ring showed a higher and more diverse range of anticonvulsant effects. nih.gov Furthermore, other research has explored morphinan (B1239233) derivatives, which contain a morpholine-like ring system, and found them to exhibit anticonvulsant effects against kainic acid-induced seizures in rats. nih.gov These studies underscore the potential of the morpholine moiety as a building block for novel anticonvulsant agents.

Table 2: Anticonvulsant Activity of Selected Morpholine-Containing Compounds

| Compound Class | Animal Model | Test | Result |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with morpholine linker | Mouse | Maximal Electroshock (MES) test | Compound 4 protected 75% of tested animals at 100 mg/kg nih.gov |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with morpholine linker | Mouse | 6 Hz seizure model (32 mA) | Compounds 3 and 4 showed antiseizure activity nih.gov |

This table showcases the anticonvulsant potential of compounds containing a morpholine or morpholine-like scaffold.

The regulation of appetite is a key strategy in the management of obesity and related metabolic disorders. The morpholine scaffold has been identified as a component in molecules with appetite-suppressing properties. researchgate.net While specific studies on this compound as an appetite suppressant are not prominent in the literature, the broader class of morpholine derivatives has been explored for this activity. researchgate.net The inclusion of the morpholine ring in a molecule's structure can influence its pharmacological profile, potentially leading to effects on the central nervous system that modulate appetite. Further investigation into specific derivatives, such as those of this compound, would be necessary to determine their potential in this therapeutic area.

Drug Discovery and Development Pipeline

The journey of a new drug from concept to clinic is a long and complex process. The initial phases of this pipeline, lead compound identification and pharmacophore elucidation, are critical for success.

Lead compound identification is the process of finding a chemical compound that shows promising biological activity towards a specific therapeutic target and has the potential for further development. The morpholine ring is often considered a "privileged" scaffold in this process. sci-hub.se This is because its incorporation into a molecule can confer favorable properties, such as improved aqueous solubility and metabolic stability, which are desirable for a drug candidate.

Once a lead compound containing the this compound core is identified, the next step is lead optimization. This involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For example, medicinal chemists might synthesize a library of derivatives by altering the substituents on the pyridine ring or by modifying the morpholine ring itself. These new compounds would then be tested to identify the derivative with the optimal balance of properties for further development.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The morpholine moiety is recognized as a versatile pharmacophore due to its ability to participate in various molecular interactions with biological targets, such as hydrogen bonding via its oxygen and nitrogen atoms. nih.govconsensus.app

Elucidating the pharmacophore of a series of active this compound derivatives involves determining the key structural features that are critical for their biological effects. This is often achieved through structure-activity relationship (SAR) studies, where the biological activity of a range of structurally related compounds is compared. sci-hub.see3s-conferences.org For instance, SAR studies might reveal that the bromine atom at the 2-position of the pyridine ring is essential for activity, or that a specific substitution pattern on the morpholine ring enhances potency. This knowledge of the pharmacophore is then used to guide the design of new, more effective compounds.

Preclinical Evaluation of this compound and its Derivatives

The preclinical evaluation of novel chemical entities is a critical phase in the drug discovery and development process. This stage involves rigorous testing in non-human systems, such as in vitro and in vivo models, to gather essential data on a compound's biological activity, efficacy, and pharmacokinetic profile. For derivatives of this compound, this evaluation is crucial to ascertain their therapeutic potential across various disease models.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous approved drugs and to confer favorable physicochemical and metabolic properties. It is frequently incorporated into molecules to enhance their biological activity and pharmacokinetic profiles. Similarly, the pyridine ring is a common scaffold in many biologically active compounds. The combination of these two structural features in this compound suggests its potential as a precursor for the synthesis of novel therapeutic agents.

However, without specific preclinical data, a detailed discussion of the in vivo efficacy, mechanism of action in a physiological context, or the pharmacokinetic and pharmacodynamic properties of its derivatives cannot be provided at this time. The absence of such information indicates that research involving this specific scaffold may be in the early stages of discovery or that the resulting compounds are not publicly disclosed. Further research and publication in this area are needed to elucidate the preclinical potential of this compound derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Bromopyridin-4-yl)morpholine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves coupling reactions between bromopyridine derivatives and morpholine. A method analogous to the preparation of 4-(4-halophenyl)pyridines (e.g., Suzuki-Miyaura cross-coupling) can be adapted, where palladium catalysts and aryl halides are utilized . Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved catalytic activity.

- Solvent system : Use polar aprotic solvents like DMF or THF to enhance solubility.

- Temperature control : Reactions performed at 80–100°C under inert atmosphere (N₂/Ar) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization for high-purity isolates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?

Structural confirmation requires a combination of:

- NMR spectroscopy :

- ¹H NMR : Peaks for morpholine protons (δ 3.6–3.8 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Signals for brominated pyridine carbons (δ 120–140 ppm) and morpholine carbons (δ 45–70 ppm).

- Mass spectrometry (HRMS) : Exact mass matching the molecular formula (C₉H₁₀BrN₂O⁺).

- X-ray crystallography : For unambiguous confirmation, SHELX software is widely used for refinement of single-crystal data .

Resolving discrepancies : Cross-validate with computational methods (DFT calculations for NMR chemical shifts) or alternative techniques like IR spectroscopy (C-Br stretch ~550 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose of as halogenated waste.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling participation in:

- Buchwald-Hartwig amination : Substitution with amines to form C-N bonds.

- Suzuki-Miyaura coupling : Replacement with aryl/heteroaryl boronic acids for biaryl synthesis .

Mechanistic insight : The electron-withdrawing pyridine ring enhances electrophilicity at the brominated position, facilitating oxidative addition to Pd(0) catalysts. Steric effects from the morpholine group may slow transmetallation steps, requiring optimized ligand systems (e.g., XPhos).

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- Molecular docking : Screen for binding affinity with biological targets (e.g., kinase enzymes) using software like AutoDock.

- Solvent modeling : COSMO-RS for solubility predictions in polar solvents .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine computational models.

Q. How can conflicting crystallographic data be resolved during structure determination of this compound?

- Twinned crystals : Use SHELXL for twin refinement; apply HKLF5 format for data integration .

- Disorder modeling : Refine morpholine ring occupancy with PART instructions in SHELX.

- Validation tools : Check CIF files with PLATON or Mercury for symmetry/geometry errors.

Case study : For high thermal motion in bromine atoms, apply anisotropic displacement parameters (ADPs) and constrain using ISOR commands.

Q. What role does this compound play in medicinal chemistry as a building block?

This compound is a versatile intermediate for:

- Kinase inhibitors : Functionalization at the pyridine ring to target ATP-binding pockets.

- Antibacterial agents : Analogous to 4-(4-halophenyl)pyridines, which exhibit activity against Gram-positive pathogens .

- PET tracers : Radiolabeling with ¹¹C or ¹⁸F for imaging applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.